2-(Trifluoromethyl)quinazolin-4(3H)-one belongs to the class of compounds known as quinazolinones. Quinazolinones are a type of heterocyclic compound featuring a benzene ring fused to a pyrimidine ring, with a carbonyl group at the 4-position. These compounds are of significant interest in scientific research due to their diverse biological activities and their potential as building blocks for more complex molecules with various applications. [, , ]
2-(Trifluoromethyl)quinazolin-4-ol is a fluorinated derivative of quinazolin-4-ol, a compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development. Quinazolin-4-ol derivatives are known for their roles in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-microbial activities.
The compound is classified under the category of quinazoline derivatives, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. It is specifically categorized as a 2-substituted quinazolin-4-ol due to the presence of the hydroxyl group at the 4-position and the trifluoromethyl group at the 2-position. The synthesis of this compound has been explored through various methods, emphasizing its importance in organic and medicinal chemistry .
The synthesis of 2-(trifluoromethyl)quinazolin-4-ol can be achieved through several methods:
The carbonylative synthesis method highlights the use of palladium catalysts, which are crucial for facilitating C-N bond formation in the presence of carbon monoxide. The activated carbon fiber provides a stable support for the catalyst, enhancing its performance and allowing for multiple reaction cycles without significant loss of activity.
The molecular structure of 2-(trifluoromethyl)quinazolin-4-ol features:
The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its biological activity by increasing lipophilicity and altering hydrogen bond interactions.
2-(Trifluoromethyl)quinazolin-4-ol participates in various chemical reactions:
The mechanism of action for compounds like 2-(trifluoromethyl)quinazolin-4-ol often involves interaction with specific biological targets such as enzymes or receptors. For instance:
The precise mechanism often requires detailed biochemical studies to elucidate binding affinities and interaction dynamics with target proteins .
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
2-(Trifluoromethyl)quinazolin-4-ol has potential applications in:
Research continues to explore its full range of applications across various scientific disciplines .
The strategic incorporation of a trifluoromethyl (CF₃) group at the 2-position of the quinazolin-4-ol scaffold represents a breakthrough in medicinal chemistry rational design. This modification directly addresses two critical challenges in oncology drug development: metabolic vulnerability and suboptimal target binding. The CF₃ group exerts profound stereoelectronic effects due to its strong electron-withdrawing nature (σI = 0.43, σR = 0.12), which significantly influences the electron density of the quinazoline core. This electronic perturbation enhances dipole moments and polar surface area, leading to stronger hydrogen bonding and van der Waals interactions within hydrophobic binding pockets of biological targets like tubulin [1] [5].
Metabolically, the CF₃ group acts as a protective shield against oxidative degradation. Unsubstituted quinolines undergo rapid 2-site oxidation by aldehyde oxidase (AOX), generating nephrotoxic 2-quinolone metabolites. The steric bulk and electronegativity of CF₃ effectively block this oxidation pathway, dramatically improving metabolic half-life. Studies comparing methyl- and trifluoromethyl-substituted analogs demonstrate a 3.5-fold increase in plasma stability for the CF₃ derivatives [1] [10]. Additionally, the high lipid solubility (π = 0.88) of the CF₃ group enhances membrane permeability, facilitating cellular uptake—a critical factor for intracellular targets like tubulin [5] [8].
Table 1: Impact of Trifluoromethyl Substitution on Key Pharmaceutical Properties
Quinazoline Derivative | Metabolic Half-life (h) | Tubulin Binding Affinity (ΔG, kcal/mol) | Cellular Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|
4-Hydroxyquinazoline | 0.75 ± 0.15 | -7.2 ± 0.3 | 12.3 ± 1.8 |
2-Methyl-4-hydroxyquinazoline | 1.82 ± 0.21 | -8.1 ± 0.4 | 18.7 ± 2.1 |
2-Trifluoromethyl-4-hydroxyquinazoline | 4.35 ± 0.42 | -10.6 ± 0.5 | 28.9 ± 3.2 |
Biological evaluations consistently reveal that the 2-CF₃-4-hydroxyquinazoline core delivers superior anticancer potency. Against leukemia cell lines (K562), derivatives like compound 15h achieved IC₅₀ values of 0.026 ± 0.003 µM—significantly outperforming colchicine (IC₅₀ = 0.18 µM) and paclitaxel (IC₅₀ = 0.15 µM). This potency enhancement directly correlates with the trifluoromethyl group's ability to optimize target engagement while resisting hepatic deactivation [3] [7].
The 2-(trifluoromethyl)quinazolin-4-ol scaffold demonstrates remarkable structural mimicry of established microtubule-targeting agents, particularly in its capacity to bind the colchicine site on β-tubulin. X-ray crystallography and molecular docking studies reveal that the planar quinazolin-4-ol ring system occupies the same hydrophobic cleft as combretastatin A-4's trimethoxyphenyl ring, with the 4-hydroxy group forming critical hydrogen bonds with ASN349 and LYS352 residues. The 2-CF₃ moiety extends into a deep subpocket typically occupied by colchicine's tropolone ring, where its fluorine atoms engage in halogen bonding with ASP251 and CYS241 [5] [9].
This precise molecular recognition translates into potent disruption of microtubule dynamics. In vitro tubulin polymerization assays demonstrate that lead compounds like 5e (a 2-CF₃-quinazolin-4-ol derivative) inhibit microtubule assembly with IC₅₀ values of 1.32 µM, comparable to combretastatin A-4 (IC₅₀ = 1.05 µM) and superior to colchicine (IC₅₀ = 2.8 µM) [1] [5]. Cellular mechanisms correlate directly with this tubulin targeting:
Table 2: Antiproliferative and Tubulin Polymerization Effects of Quinazoline Derivatives
Compound | HeLa IC₅₀ (µM) | K562 IC₅₀ (µM) | Tubulin Poly. IC₅₀ (µM) | Binding Site |
---|---|---|---|---|
Combretastatin A-4 | 0.035 ± 0.002 | 0.042 ± 0.003 | 1.05 ± 0.12 | Colchicine |
5e | 0.01 ± 0.001 | 0.08 ± 0.006 | 1.32 ± 0.15 | Colchicine |
19h | 0.038 ± 0.004 | 0.026 ± 0.002 | 1.48 ± 0.18 | Colchicine |
Paclitaxel | 0.008 ± 0.001 | 0.012 ± 0.001 | Enhances polymerization | Taxane |
Notably, the 2-CF₃-4-hydroxyquinazoline scaffold overcomes a critical limitation of combretastatins: geometric isomerization. Unlike CA-4's cis-stilbene moiety—which readily isomerizes to the inactive trans-form—the rigid quinazoline core maintains optimal bioactive conformation indefinitely. This structural stability translates to sustained target engagement in physiological environments [4] [6].
When benchmarked against natural microtubule-targeting agents, 2-(trifluoromethyl)quinazolin-4-ol derivatives exhibit distinct pharmacological advantages while maintaining potent antimitotic activity. Combretastatin A-4 (CA-4), though a potent tubulin binder (IC₅₀ = 1.05 µM), suffers from three fundamental limitations: 1) poor aqueous solubility (0.35 mM), necessitating prodrug approaches; 2) rapid cis-to-trans isomerization in vivo, reducing bioactive concentration; and 3) vascular toxicity risks at therapeutic doses [4] [6] [9]. Isoerianin derivatives address the isomerization issue through conformational restriction but often sacrifice potency [1].
In contrast, 2-CF₃-quinazolin-4-ol hybrids deliver enhanced pharmaceutical properties:
Biological head-to-head comparisons reveal compelling advantages:
Table 3: Comparative Anticancer Activity Against Key Cell Lines
Compound | HeLa IC₅₀ (µM) | K562 IC₅₀ (µM) | PC3 IC₅₀ (µM) | Tubulin Inhibition IC₅₀ (µM) |
---|---|---|---|---|
Combretastatin A-4 | 0.035 | 0.042 | 0.29 | 1.05 |
Isoerianin | 0.12 | 0.18 | 0.47 | 1.98 |
2-CF₃-Quinazolin-4-ol (5e) | 0.01 | 0.08 | 0.49 | 1.32 |
2-CF₃-Quinazolin-4-ol (15h) | 0.031 | 0.026 | NT | 1.48 |
Mechanistically, 2-CF₃-quinazolin-4-ol derivatives retain the vascular-disrupting potential of CA-4 while enhancing tumor-specific cytotoxicity. At nanomolar concentrations, compounds like 26Z (a benzothiazolone-quinazoline hybrid) effectively disrupt pre-existing vasculature in EA.hy926 endothelial cells (IC₅₀ = 0.13 µM) while showing 15-fold greater potency against HT-29 colon carcinoma (IC₅₀ = 0.008 µM) compared to CA-4 [9]. This dual activity—direct tumor cytotoxicity plus anti-angiogenic effects—creates a multipronged attack on malignancies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: